N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide
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Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfamoyl group, a pyrimidinyl group, and a propanamide backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)aniline with 6-methylpyrimidine-4-thiol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylaniline: Similar structure but with an aniline group instead of a propanamide group.
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-11-9-15(18-10-17-11)24-12(2)16(21)19-13-5-7-14(8-6-13)25(22,23)20(3)4/h5-10,12H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVOXHPVPAVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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